Spectral Separation from DiBAC4(3)
DiBAC4(5) exhibits a significantly red-shifted excitation/emission spectrum compared to the widely used bis-oxonol analog DiBAC4(3). This spectral separation reduces overlap with cellular autofluorescence and enables multiplexing with green-fluorescent probes . The approximately 100 nm shift in both excitation and emission maxima translates to reduced background noise and improved signal-to-noise ratios in intact cell and tissue preparations .
| Evidence Dimension | Excitation / Emission Wavelength Maxima (nm) |
|---|---|
| Target Compound Data | Ex: 590-591 nm, Em: 615-616 nm |
| Comparator Or Baseline | DiBAC4(3): Ex: 493 nm, Em: 516 nm |
| Quantified Difference | ΔEx ≈ 97 nm; ΔEm ≈ 99 nm (bathochromic shift) |
| Conditions | Spectral measurements in methanol (DiBAC4(3)) and DMSO/buffer (DiBAC4(5)); representative of standard assay conditions |
Why This Matters
Enables reliable membrane potential measurements in autofluorescent samples and facilitates multi-color experimental designs without spectral crosstalk.
